Methyl Eprosartan

Description

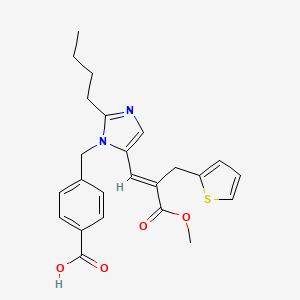

Eprosartan (C₂₃H₂₄N₂O₄S) is a nonpeptide, competitive angiotensin II receptor blocker (ARB) that selectively inhibits the angiotensin II type 1 (AT₁) receptor . Unlike most ARBs, eprosartan lacks the biphenyl-tetrazole moiety common to drugs like losartan and valsartan, instead featuring an imidazole ring and a unique thiophene group .

Synthetically, eprosartan is derived via condensation of valerimidine methyl ester with dihydroxyacetone, followed by oxidation and hydrolysis steps (Schemes 17–18) . Preclinical studies highlight its cardioprotective effects, including improved regional cardiac function during ischemia and reduced reperfusion injury in porcine heart models .

Properties

Molecular Formula |

C24H26N2O4S |

|---|---|

Molecular Weight |

438.5 g/mol |

IUPAC Name |

4-[[2-butyl-5-[(E)-3-methoxy-3-oxo-2-(thiophen-2-ylmethyl)prop-1-enyl]imidazol-1-yl]methyl]benzoic acid |

InChI |

InChI=1S/C24H26N2O4S/c1-3-4-7-22-25-15-20(13-19(24(29)30-2)14-21-6-5-12-31-21)26(22)16-17-8-10-18(11-9-17)23(27)28/h5-6,8-13,15H,3-4,7,14,16H2,1-2H3,(H,27,28)/b19-13+ |

InChI Key |

WMVXIRRGJUMLEZ-CPNJWEJPSA-N |

Isomeric SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)OC |

Canonical SMILES |

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Stage 1: Regioselective Protection of 2-n-butyl-4-formylimidazole

- Objective: Protect the nitrogen atom of 2-n-butyl-4-formylimidazole to direct subsequent reactions selectively.

- Reagents:

- 2-n-butyl-4-formylimidazole

- Methyl acrylate or ethyl acrylate (as N-protecting group source)

- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base catalyst

- Solvent: Ethyl acetate or optionally toluene

- Conditions:

- Reaction temperature: 50–60 °C

- Reaction time: Approximately 2 hours until completion

- The reaction mixture becomes homogeneous upon heating.

- Process:

- 2-n-butyl-4-formylimidazole is treated with methyl acrylate in the presence of DBU.

- Excess methyl acrylate and solvent are removed under vacuum at temperatures below 60 °C.

- The resulting bronze-colored oil contains the N-protected intermediate, used directly in the next stage without purification.

| Parameter | Details |

|---|---|

| Starting material | 2-n-butyl-4-formylimidazole |

| N-protecting agent | Methyl acrylate or ethyl acrylate |

| Catalyst | DBU |

| Solvent | Ethyl acetate |

| Temperature | 50–60 °C |

| Reaction time | ~2 hours |

| Work-up | Vacuum distillation below 60 °C |

| Product form | N-protected intermediate (oil) |

Stage 2: Condensation with (2-thienylmethyl)-propanedioic acid Monoalkyl Ester

- Objective: Form the key carbon-carbon bond linking the imidazole moiety to the thiophene-containing side chain.

- Reagents:

- N-protected intermediate from Stage 1

- (2-thienylmethyl)-propanedioic acid mono-ethyl or mono-methyl ester

- Piperidine or piperidinium propionate as catalyst

- Solvent: Toluene, acetonitrile, DMF, THF, NMP, or DMSO

- Conditions:

- Temperature: 65–100 °C (often reflux at 65–70 °C under reduced pressure)

- Reaction time: 2–3 hours until completion

- Water formed during reaction is removed by Dean-Stark apparatus

- Process:

- The N-protected intermediate is reacted with the thiophene derivative in the presence of piperidine catalyst.

- The reaction mixture is refluxed under reduced pressure to remove water and drive reaction completion.

- After reaction, the mixture is cooled and washed with brine and water to remove catalyst.

- Toluene is removed by vacuum distillation, and the crude product is used directly in Stage 3.

| Parameter | Details |

|---|---|

| Reactants | N-protected intermediate, (2-thienylmethyl)-propanedioic acid mono-ethyl ester |

| Catalyst | Piperidine or piperidinium propionate |

| Solvent | Toluene or polar aprotic solvents |

| Temperature | 65–100 °C (reflux at ~70 °C) |

| Reaction time | 2–3 hours |

| Work-up | Brine and water washes, vacuum distillation |

| Product form | Crude Stage 2 intermediate (oil) |

Stage 3: Quaternary Salt Formation and Hydrolysis

- Objective: Formation of quaternary ammonium salt followed by hydrolysis of ester groups to yield methyl eprosartan.

- Reagents:

- Crude Stage 2 intermediate

- Methyl 4-(bromomethyl)benzoate or ethyl 4-(bromomethyl)benzoate (benzyl halide)

- Sodium hydroxide or potassium hydroxide (aqueous base)

- Solvent: Toluene for quaternization; ethanol with 1% methanol for hydrolysis

- Conditions:

- Quaternization temperature: 100–120 °C (preferably 105–110 °C)

- Hydrolysis temperature: 75–80 °C

- Reaction times: 6–10 hours for quaternization; time for hydrolysis varies

- Process:

- The Stage 2 intermediate is reacted with benzyl halide in toluene at elevated temperature to form quaternary salt.

- Toluene is distilled off under vacuum.

- The thick oil is diluted with ethanol/methanol solvent.

- Aqueous sodium hydroxide solution is added to hydrolyze ester groups and remove the N-protecting group.

- The reaction mixture is acidified to precipitate this compound.

- The product is isolated and purified.

| Parameter | Details |

|---|---|

| Reactants | Stage 2 intermediate, benzyl halide |

| Catalyst/Base | Sodium hydroxide or potassium hydroxide |

| Solvent | Toluene (quaternization), ethanol + MeOH (hydrolysis) |

| Quaternization Temp. | 100–120 °C (preferably 105–110 °C) |

| Hydrolysis Temp. | 75–80 °C |

| Reaction time | 6–10 hours (quaternization) |

| Work-up | Vacuum distillation, acidification |

| Product form | This compound (solid) |

Comparative Analysis of Preparation Methods

| Aspect | Patent EP0973769B1 (1998) | Patent WO2011004384A2 (2010) |

|---|---|---|

| N-protecting agents | Methyl acrylate or ethyl acrylate | Ethyl methacrylate or ethyl crotonate |

| Catalyst for protection | DBU | DBU or anion exchange resin |

| Solvents for condensation | Toluene, acetonitrile, DMF, THF, NMP, DMSO | Toluene, cyclohexane, dichloroethane, pyridine mixtures |

| Catalyst for condensation | Piperidine or piperidinium propionate | Piperidine |

| Quaternization reagent | Methyl or ethyl 4-(bromomethyl)benzoate | Bromo condensation reagents |

| Hydrolysis base | Sodium or potassium hydroxide | Sodium or potassium hydroxide |

| Yield and purity focus | Emphasizes improved yield and quality for commercial scale | Emphasizes cost-effectiveness and improved yield |

Research Findings and Improvements

- The regioselective protection step is critical to avoid side reactions and improve selectivity in the subsequent condensation.

- Use of DBU as a non-nucleophilic base provides efficient protection with minimal side products.

- Removal of water during condensation by Dean-Stark apparatus drives the reaction to completion.

- Quaternary salt formation at elevated temperatures ensures complete alkylation of the intermediate.

- Hydrolysis under controlled basic conditions removes protecting groups and ester functionalities to yield the active acid form.

- Recent improvements focus on optimizing solvents and reaction conditions to enhance yield, purity, and scalability.

- Alternative N-protecting groups such as ethyl methacrylate and ethyl crotonate offer improved process economics and environmental profile.

- Use of mixed solvent systems and optimized catalyst loadings further improve reaction efficiency.

Summary Table of Preparation Steps

| Stage | Reaction Type | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Regioselective N-protection | 2-n-butyl-4-formylimidazole, methyl acrylate, DBU, ethyl acetate, 50–60 °C | N-protected imidazole intermediate |

| 2 | Condensation | N-protected intermediate, (2-thienylmethyl)-propanedioic acid mono-ethyl ester, piperidine, toluene, reflux 65–70 °C | Condensation intermediate (diester) |

| 3 | Quaternization and hydrolysis | Benzyl halide (methyl 4-(bromomethyl)benzoate), sodium hydroxide, toluene/ethanol, 100–120 °C (quaternization), 75–80 °C (hydrolysis) | This compound (active acid) |

Chemical Reactions Analysis

Methyl Eprosartan undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Scientific Research Applications

Pharmacological Mechanism

Methyl Eprosartan functions by selectively blocking the angiotensin II type 1 receptor (AT1), which leads to vasodilation and a decrease in blood pressure. This mechanism is crucial for managing conditions related to hypertension and heart failure. By preventing the binding of angiotensin II, this compound plays a significant role in reducing vascular resistance and promoting better blood flow.

Therapeutic Applications

This compound has several notable therapeutic applications:

- Hypertension Management : As an angiotensin II receptor antagonist, this compound is primarily indicated for the treatment of high blood pressure. It helps in lowering systolic and diastolic blood pressure effectively.

- Heart Failure : The compound is also studied for its potential benefits in patients with heart failure, where controlling blood pressure is critical to managing symptoms and improving quality of life .

- Diabetic Nephropathy : Research indicates that this compound may have protective effects on renal function in diabetic patients, potentially slowing the progression of diabetic nephropathy .

Formulation Advancements

Recent studies have focused on improving the solubility and bioavailability of this compound through various formulation techniques:

- Inclusion Complexes : The formation of inclusion complexes with cyclodextrins has shown significant improvements in the solubility and dissolution rate of this compound. For instance, studies demonstrated that using β-cyclodextrin enhanced the solubility by approximately 4.48 times compared to the pure drug .

- Transdermal Delivery Systems : Innovative formulations such as transfersomes gel have been developed for transdermal delivery, offering enhanced skin contact and improved management of hypertension through sustained release of the drug .

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic use:

- Drug Interactions : Interaction studies indicate that this compound has a favorable profile with minimal drug-drug interactions due to its unique metabolic pathway, which does not involve cytochrome P450 enzymes . This characteristic reduces the likelihood of adverse effects when co-administered with other medications.

- Bioavailability Studies : Clinical studies have shown that this compound exhibits good bioavailability with a linear pharmacokinetic profile, making it suitable for once-daily dosing regimens .

Comparative Studies

Comparative research highlights this compound's efficacy relative to other antihypertensive agents:

- In head-to-head trials against other angiotensin receptor blockers (ARBs), this compound has demonstrated superior efficacy in reducing blood pressure and improving renal outcomes in specific patient populations .

| Compound | Primary Use | Efficacy | Safety Profile |

|---|---|---|---|

| This compound | Hypertension | Superior to some ARBs | Low incidence of adverse effects |

| Losartan | Hypertension | Effective but less potent | Moderate incidence |

| Valsartan | Hypertension | Effective but variable | Moderate incidence |

Case Studies and Research Findings

Several case studies have documented the clinical applications and outcomes associated with this compound:

- A study involving patients with resistant hypertension showed significant reductions in blood pressure when treated with this compound combined with diuretics, indicating its utility in complex cases where standard treatments fail .

- Another investigation focused on the long-term effects of this compound on renal function in diabetic patients, revealing a protective effect against deterioration of kidney function over time compared to placebo groups .

Mechanism of Action

Methyl Eprosartan exerts its effects by blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II. It selectively binds to the AT1 receptor found in various tissues, including vascular smooth muscle and the adrenal gland . This blockade leads to vasodilation, reduced secretion of vasopressin, and decreased production of aldosterone, ultimately lowering blood pressure .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

| Parameter | Eprosartan | Losartan | Valsartan | Telmisartan |

|---|---|---|---|---|

| Core Structure | Imidazole + thiophene | Biphenyl-tetrazole | Biphenyl-tetrazole | Bisbenzimidazole |

| Active Metabolites | None | EXP3179 (active) | None | None |

| Half-Life (hrs) | 5–9 | 6–9 | 6–9 | 24 |

| Dosing Frequency | 1–2x daily | 1–2x daily | 1x daily | 1x daily |

Structural and pharmacokinetic distinctions are critical for therapeutic utility .

Efficacy in Blood Pressure Reduction

- vs. Enalapril (ACE inhibitor):

- vs. Telmisartan: No significant difference in SBP/DBP reduction in hypertensive diabetic patients .

- vs. Valsartan: Equivalent BP-lowering efficacy but superior inhibition of stress-induced noradrenergic activation in humans (600 mg eprosartan vs. 160 mg valsartan) .

Unique Therapeutic Advantages

- Cardioprotection: Pre-treatment in ischemic porcine hearts improved intramyocardial pressure (44.4 vs. 51.2 mmHg in controls, p<0.001) and reduced reperfusion injury .

- Antioxidant Effects: Reduces oxidative stress markers (e.g., MDA ↓, GSH ↑) in testicular torsion-detorsion models .

- Central BP Modulation: Superior to atenolol in reducing central systolic pressure and wave reflections, correlating with improved cardiovascular outcomes .

Limitations and Clinical Considerations

Q & A

What are the optimal synthetic pathways for Methyl Eprosartan, and how do intermediates influence yield and purity?

Basic Research Focus

this compound’s synthesis involves multi-step processes, including condensation, oxidation, and hydrolysis reactions. For example, a key intermediate, methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate, is synthesized via triflic acid-catalyzed condensation, followed by oxidation with manganese dioxide . Methodological considerations include temperature control (−78 °C for n-butyl lithium-mediated steps) and purification techniques (e.g., chromatography) to minimize impurities like hydroxy-eprosartan . Researchers should prioritize characterizing intermediates using NMR and mass spectrometry to validate structural integrity .

How does this compound’s pharmacokinetic profile differ between in vitro and in vivo models, particularly regarding transporter-mediated uptake?

Advanced Research Focus

In vitro studies using rat liver models indicate that Oatp1a1/Oatp1a4 transporters mediate hepatic uptake, while MRP2 regulates biliary excretion. However, in vivo models (e.g., hemoperfused porcine hearts) show neuronal and hemodynamic factors may alter bioavailability . Methodologically, dual perfusion systems (e.g., in situ liver and kidney models) can isolate transporter effects, while LC-MS/MS quantifies plasma and tissue concentrations . Contradictions between isolated systems and whole-organism studies highlight the need for comparative pharmacokinetic analyses .

What experimental models best replicate this compound’s cardioprotective effects in ischemia-reperfusion injury (IRI)?

Advanced Research Focus

The isolated, hemoperfused porcine heart model is anatomically and physiologically analogous to humans and demonstrates this compound’s direct reduction of IRI-induced left ventricular dysfunction . Key methodological considerations include controlled ischemia duration (e.g., 30–60 minutes) and biomarkers like troponin-I for damage assessment. However, this model lacks systemic counter-regulatory mechanisms (e.g., humoral responses), necessitating complementary in vivo rodent studies with chronic hypertension induction .

How can structural modifications of this compound improve angiotensin II receptor (AT1R) antagonism?

Advanced Research Focus

Modifications to the imidazole ring (e.g., halogenation at position 4) or substitution of the thiophene moiety influence AT1R binding affinity. For example, introducing a fluorine atom at the 4-position enhances receptor selectivity . Computational docking studies (e.g., AutoDock Vina) paired with in vitro receptor-binding assays (e.g., radioligand displacement) are critical for evaluating structural-activity relationships .

How should researchers address contradictions in data between acute vs. chronic exposure studies of this compound?

Advanced Research Focus

Acute studies in isolated systems may underestimate chronic effects due to compensatory mechanisms (e.g., upregulated MRP2 expression with prolonged use) . Methodologically, longitudinal rodent models with telemetric blood pressure monitoring and repeated tissue sampling can reconcile discrepancies. Meta-analyses of existing datasets should account for dosing regimens and model-specific limitations .

What transporter-mediated drug interactions are clinically relevant for this compound?

Advanced Research Focus

this compound inhibits OAT-mediated renal uptake of substrates like bestatin and competes with rifampicin for OATP1B1 binding, altering its plasma concentration . Researchers should employ transfected HEK293 cells expressing human transporters to quantify inhibition constants (Ki) and use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo interactions .

Which analytical techniques are most robust for quantifying this compound and its metabolites in biological matrices?

Basic Research Focus

High-resolution mass spectrometry (HRMS) coupled with ultra-performance liquid chromatography (UPLC) provides precise quantification, with detection limits <1 ng/mL for this compound and its hydroxy metabolite . Method validation should include matrix effect assessments (e.g., plasma vs. bile) and stability tests under varying pH and temperature conditions .

How do structural isomers of this compound impact pharmacological activity?

Advanced Research Focus

The (E)-isomer exhibits higher AT1R affinity compared to the (Z)-isomer due to optimal spatial alignment of the thiophene and imidazole groups . Chiral HPLC separation followed by circular dichroism (CD) spectroscopy can resolve isomers, while patch-clamp assays on vascular smooth muscle cells quantify functional antagonism .

What open-science practices enhance reproducibility in this compound research?

Advanced Research Focus

Public deposition of raw chromatographic data (e.g., via Zenodo) and detailed synthetic protocols (e.g., step-by-step reaction conditions) improve replicability . Researchers should adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata and utilize platforms like GitHub for sharing analytical code .

What strategies mitigate impurity formation during this compound synthesis?

Basic Research Focus

Common impurities like hydroxy-eprosartan arise from incomplete oxidation or hydrolysis. Process optimization involves adjusting reaction stoichiometry (e.g., excess MnO2 for oxidation) and using scavenger resins to trap reactive intermediates . Quality control requires tandem LC-MS and orthogonal purity assays (e.g., differential scanning calorimetry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.